molecular formula C15H16N2O2S B12615863 4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid CAS No. 920009-50-3

4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid

Cat. No.: B12615863
CAS No.: 920009-50-3
M. Wt: 288.4 g/mol
InChI Key: MHBXDKHZXZWGMJ-UHFFFAOYSA-N
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Description

4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid is a complex organic compound that features a unique combination of a pyrrolidine ring, a thiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or acetic acid and may require refluxing for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzoic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methylpyrrolidin-3-yl)benzoic acid: This compound shares the pyrrolidine and benzoic acid moieties but lacks the thiazole ring.

    4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Similar in structure but with different substituents on the pyrrolidine ring.

    4-(1-Methylpyrrolidin-3-yl)benzoic acid esters: These compounds have ester groups instead of the carboxylic acid moiety.

Uniqueness

4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid is unique due to the presence of both the thiazole and pyrrolidine rings, which can confer specific chemical and biological properties not found in similar compounds. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

920009-50-3

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

4-[2-(1-methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C15H16N2O2S/c1-17-7-6-12(8-17)14-16-13(9-20-14)10-2-4-11(5-3-10)15(18)19/h2-5,9,12H,6-8H2,1H3,(H,18,19)

InChI Key

MHBXDKHZXZWGMJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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